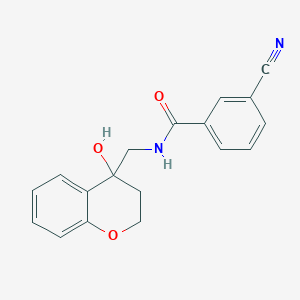

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide

Description

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is a benzamide derivative characterized by a chroman (a bicyclic structure combining a benzene ring and a dihydropyran moiety) substituted with a hydroxymethyl group at the 4-position. The benzamide core is further modified with a cyano group at the 3-position. The chroman group may confer enhanced metabolic stability and bioavailability due to its oxygenated heterocyclic structure, which can influence solubility and resistance to oxidative degradation .

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZTWJRNWMCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Hydroxychroman Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

Formation of the Benzamide Structure: This involves the reaction of the hydroxychroman derivative with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is a synthetic organic compound featuring a cyano group, a hydroxychroman moiety, and a benzamide group in its structure. It has drawn interest for its potential biological activities and medicinal chemistry applications.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from its functional groups, enabling reactions that can be used in synthetic pathways to create analogs with improved properties or to explore structure-activity relationships.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceutical Development Its biological activity makes it a candidate for drug development.

- Medicinal Chemistry It is used in exploring new therapeutic agents.

- Materials Science It is used in the synthesis of novel materials.

Further exploration into these applications could lead to significant advancements.

Biological Activities

Research suggests that compounds similar to this compound exhibit various biological activities. However, the specific biological activities of this compound require further investigation through in vitro and in vivo studies to establish efficacy and mechanism of action.

Interaction Studies

Interaction studies are focused on understanding how this compound interacts with biological targets. These studies are crucial for determining the viability of this compound as a therapeutic agent.

Structural Comparison

Several compounds share structural similarities with this compound. A comparison highlights their unique features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-cyano-N-(4-hydroxyphenyl)benzamide | Contains a phenolic group instead of a chroman | Antioxidant | Simpler structure |

| 6-substituted phenoxychroman carboxylic acids | Incorporates carboxylic acid functionality | Anti-inflammatory | Broader spectrum of activity |

| 2-(hydroxymethyl)-N-(4-methoxyphenyl)acetamide | Lacks cyano group but retains amide functionality | Analgesic | Different pharmacological profile |

Mechanism of Action

The mechanism of action of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety may interact with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. The benzamide structure may facilitate binding to proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

- Structural Differences: Replaces the chroman group with a 1,3-diphenylpyrazole moiety.

- Functional Role : Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), restoring mGluR5-dependent signaling in neuronal models. This contrasts with the target compound, where the chroman group’s hydroxyl and ether linkages may alter receptor binding kinetics or specificity .

- Pharmacological Data: CDPPB demonstrates efficacy in preclinical models of neurodevelopmental disorders (e.g., Shank3 mutations) by normalizing synaptic activity . No direct data exists for the chroman-containing analogue, but the chroman’s hydrophilicity could improve blood-brain barrier penetration compared to CDPPB’s lipophilic pyrazole.

N-(4-methyl-3-((3-methyl-4-oxoquinazolin-6-yl)amino)phenyl)benzamide Derivatives

- Structural Differences: Features a quinazolinone ring linked via an amino group to the benzamide core. The 3-cyano substituent in the target compound may enhance electronic interactions with target proteins compared to methyl or oxo groups.

- Functional Role : These derivatives are explored as kinase inhibitors (e.g., targeting EGFR or VEGFR). The chroman group in the target compound could confer distinct selectivity, as oxygenated heterocycles often engage in hydrogen bonding with catalytic residues .

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

- Structural Differences: Incorporates a sulfamoyl group and a methoxyphenyl-oxadiazole tail.

- Functional Role : LMM5 exhibits antifungal activity, suggesting benzamides with sulfonamide and oxadiazole groups target fungal enzymes (e.g., cytochrome P450). The chroman analogue’s mechanism may diverge due to its unique hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 284.31 g/mol. The compound features a cyano group, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of benzamide compounds, including this compound. The results indicate that modifications at the C-6' position can significantly influence antibacterial efficacy. Notably, the presence of the cyano group has been associated with varied effects on antibacterial activity depending on other substituents present in the molecule.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against B. subtilis |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (with longer alkyl chain) | 0.25 | 0.063 |

| Compound B (with bulky groups) | Loss of activity | Loss of activity |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The 50% cytotoxic concentration (CC50) was determined to evaluate its safety profile.

Table 2: Cytotoxicity Data

| Compound | CC50 (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >20 | >645 |

| Compound A | >20 | >600 |

| Compound B | >20 | >700 |

The selectivity index indicates that these compounds are generally safe towards mammalian cells, with high SI values suggesting a favorable therapeutic window.

The mechanisms underlying the biological activities of this compound may involve interaction with specific bacterial targets or pathways. For instance, some studies suggest that related benzamide compounds act as inhibitors of FtsZ, a protein essential for bacterial cell division, thereby exhibiting bactericidal effects.

Case Studies and Research Findings

In a comprehensive study exploring various benzamide derivatives, researchers found that specific structural modifications could enhance or diminish antibacterial efficacy. For example, while certain substitutions at the C-6' position improved activity against Gram-positive bacteria, others led to a complete loss of function.

Case Study: Compound Variants

A variant of the compound exhibited an MIC value of 0.063 μg/mL against B. subtilis and demonstrated bactericidal activity with an MBC/MIC ratio indicative of effective killing rather than merely inhibiting growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of the chroman ring followed by coupling with the benzamide moiety. Key steps include:

- Chroman Core Preparation : Hydroxylation of chroman derivatives under acidic or enzymatic conditions to introduce the 4-hydroxyl group .

- Benzamide Formation : Reacting 3-cyanobenzoyl chloride with a 4-hydroxychroman-4-yl-methylamine intermediate in the presence of a base (e.g., triethylamine) to form the amide bond .

- Optimization : Use of continuous flow reactors and high-throughput screening to refine solvent systems (e.g., dichloromethane or DMF) and temperatures (60–80°C) for higher yields (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chroman hydroxyl proton at δ 4.8–5.2 ppm, cyano group absence in proton spectra) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 349.4) .

- X-ray Crystallography : Resolves stereochemistry of the chroman ring and confirms spatial orientation of the benzamide group .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to improve target binding affinity?

- Methodological Answer :

- Functional Group Modifications : Systematically alter the chroman hydroxyl group (e.g., methylation or fluorination) and benzamide cyano substituent to assess impact on receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like mGlu5 receptors. Focus on hydrogen bonding (cyano group) and hydrophobic interactions (chroman methyl group) .

- In Vitro Assays : Compare IC values in glutamate modulation assays to prioritize derivatives with <100 nM potency .

Q. How should researchers address discrepancies in pharmacological data across different in vitro assays?

- Methodological Answer :

- Orthogonal Assays : Validate findings using both radioligand binding (e.g., H-glutamate displacement) and functional assays (e.g., calcium flux in HEK293 cells) to rule out assay-specific artifacts .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) via HPLC to ensure integrity .

- Meta-Analysis : Compare results with structurally related compounds (e.g., CDPPB analogues) to identify trends in potency variations due to chroman vs. pyrazole scaffolds .

Q. What experimental designs are critical for evaluating in vivo efficacy and toxicity?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t) and brain penetration (K) in rodent models using LC-MS/MS. Optimize logP values (2–3) for CNS bioavailability .

- Toxicity Screens : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk .

- Disease Models : Use transgenic mice (e.g., Alzheimer’s Aβ42 models) to evaluate cognitive improvement via Morris water maze or novel object recognition tests .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile conflicting data on metabolic stability in hepatic microsomes?

- Methodological Answer :

- Species-Specific Metabolism : Compare human vs. rodent CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at chroman C4 or glucuronidation of benzamide) .

- Structural Tweaks : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to block oxidative degradation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.